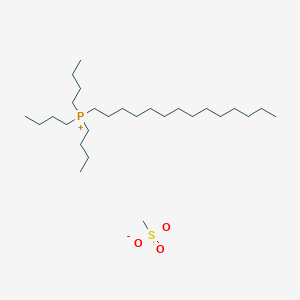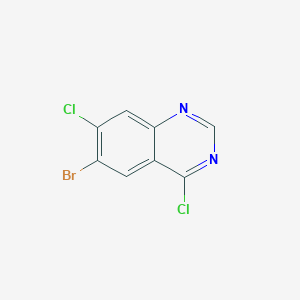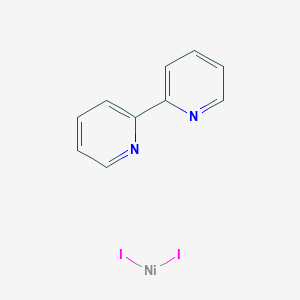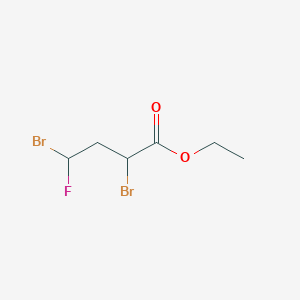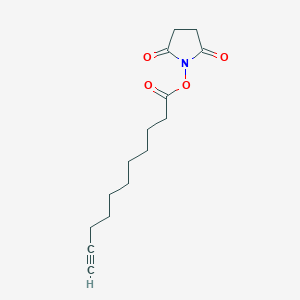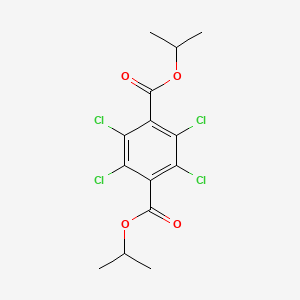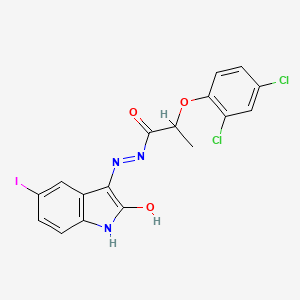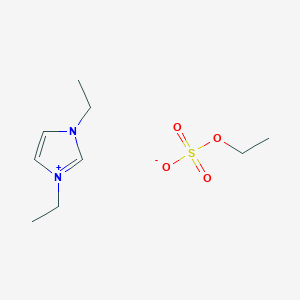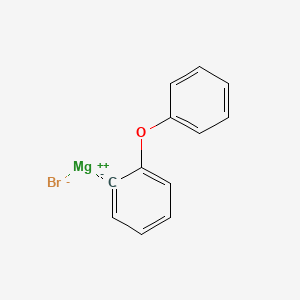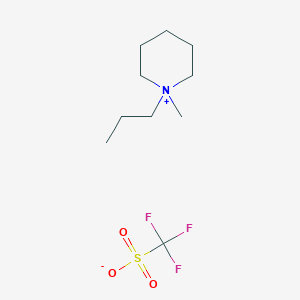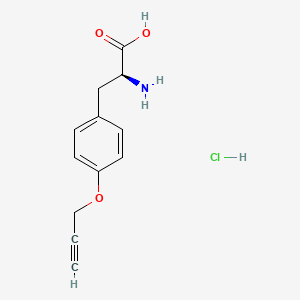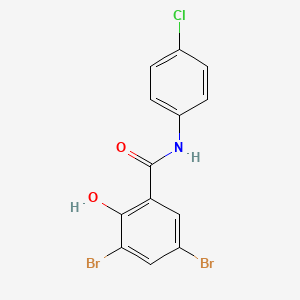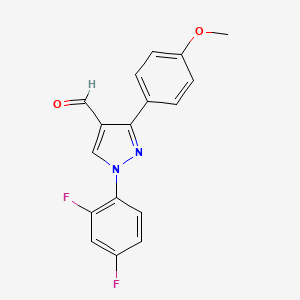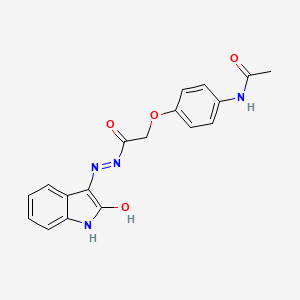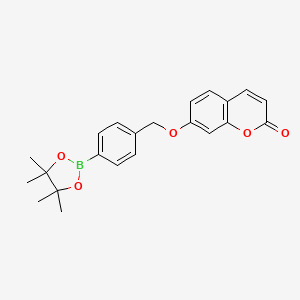
7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with a benzyl ether linkage and a boronate ester group
Mechanism of Action
Target of Action
Similar compounds with a tetramethyl-1,3,2-dioxaborolane group are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that CBBE might interact with similar targets.
Mode of Action
The mode of action of CBBE involves its interaction with its targets, leading to changes in the molecular structure. The tetramethyl-1,3,2-dioxaborolane group in CBBE is known to participate in borylation reactions . In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction changes the molecular structure of the target compound, potentially altering its properties and functions.
Biochemical Pathways
For instance, the formation of pinacol benzyl boronate can lead to changes in the properties of the target compound, which can, in turn, affect its interactions with other molecules and its role in biochemical pathways .
Pharmacokinetics
The properties of similar compounds suggest that cbbe might have good bioavailability due to the presence of the tetramethyl-1,3,2-dioxaborolane group .
Result of Action
The molecular and cellular effects of CBBE’s action depend on its targets and the changes it induces in them. The borylation reaction it participates in can lead to the formation of new compounds with altered properties . These new compounds can have various effects at the molecular and cellular levels, depending on their properties and the biochemical pathways they are involved in.
Action Environment
The action, efficacy, and stability of CBBE can be influenced by various environmental factors. For instance, the borylation reaction it participates in requires the presence of a palladium catalyst . Therefore, the presence and concentration of this catalyst in the environment can affect the action and efficacy of CBBE. Additionally, factors such as temperature, pH, and the presence of other molecules can also influence its stability and action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Benzylation: The hydroxyl group of the chromenone is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Boronate Ester Formation: The final step involves the formation of the boronate ester by reacting the benzylated chromenone with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ether linkage, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to dihydrochromenone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura reactions, with bases such as potassium carbonate or cesium carbonate.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various aryl or vinyl-substituted chromenone derivatives.
Scientific Research Applications
Chemistry
Catalysis: The boronate ester group makes this compound useful in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Drug Development: The chromenone core is a common scaffold in medicinal chemistry, and modifications with boronate esters can lead to new drug candidates with potential therapeutic effects.
Biological Probes: The compound can be used as a fluorescent probe in biological imaging due to its chromenone core.
Industry
Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties such as fluorescence or enhanced mechanical strength.
Comparison with Similar Compounds
Similar Compounds
- 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Uniqueness
The uniqueness of 7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one lies in its combination of a chromenone core with a boronate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO5/c1-21(2)22(3,4)28-23(27-21)17-9-5-15(6-10-17)14-25-18-11-7-16-8-12-20(24)26-19(16)13-18/h5-13H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMPDMYMLBBGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC4=C(C=C3)C=CC(=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
